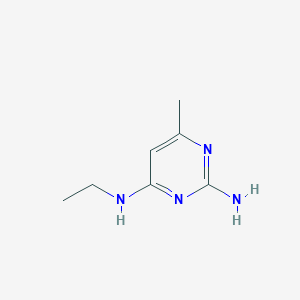

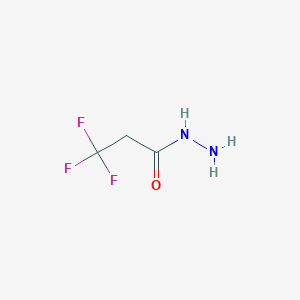

4-amino-N-(cyclopropylmethyl)benzamide

Overview

Description

4-amino-N-(cyclopropylmethyl)benzamide is a chemical compound with the molecular formula C11H14N2O and a formula weight of 190.24166 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound has been described in several studies. One method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of this compound has been characterized by several physicochemical methods. These include infrared spectra, NMR, elemental analysis, and mass spectrometry .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of benzamides through direct condensation of carboxylic acids and amines .Physical And Chemical Properties Analysis

Amides, including this compound, generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Scientific Research Applications

Pharmacological Exploration and Therapeutic Potential

The study of benzamide derivatives, closely related to 4-amino-N-(cyclopropylmethyl)benzamide, has significantly contributed to pharmacological research, especially in the realm of prokinetic agents and antipsychotic medications. For instance, metoclopramide, a benzamide derivative, showcases its efficacy in treating gastrointestinal motility disorders by facilitating or restoring motility throughout the gastrointestinal tract without the central depressant or antidopaminergic effects commonly associated with similar agents (Pinder et al., 2012).

In another vein, derivatives of benzamide have been investigated for their novel anticancer properties, highlighting the diverse pharmacological applications of this chemical class. These investigations underscore the potential of benzamide derivatives in developing anticancer therapies, emphasizing their cytotoxic properties and potential for selectivity towards tumor cells (Hossain et al., 2020).

Antimicrobial Applications

Research into compounds structurally related to this compound extends into antimicrobial applications, where their efficacy against multidrug-resistant pathogens is of paramount interest. For instance, p-Cymene, a monoterpene found in over 100 plant species and structurally akin to the benzamide class, demonstrates significant antimicrobial effects, including antibacterial, antifungal, and antimycobacterial activities. This suggests a promising avenue for developing new antimicrobial agents against resistant strains, highlighting the potential utility of this compound derivatives in addressing global health challenges (Marchese et al., 2017).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-amino-N-(cyclopropylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEQPCIGYVRONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B3169027.png)

![5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3169036.png)

![(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl](/img/structure/B3169062.png)